molecular formula C16H24N4O9 B15093723 b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate

b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate

Cat. No.: B15093723
M. Wt: 416.38 g/mol
InChI Key: AZZGNJWMBPFQOP-UHFFFAOYSA-N
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Description

b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate: is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a galactopyranoside moiety, an azidoethyl group, and acetylamino functionalities. It is often used in biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate typically involves multiple stepsThe final step involves the acetylation of the remaining hydroxyl groups to yield the triacetate form .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The acetyl groups can be substituted under basic conditions to yield deacetylated products.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Deacetylated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate involves its interaction with specific enzymes and receptors. The azido group can participate in click chemistry reactions, making it useful in bioconjugation and labeling studies. The acetylamino group can interact with biological targets, influencing cellular processes such as signal transduction and protein modification .

Comparison with Similar Compounds

  • Phenyl-β-D-galactopyranoside
  • 4-Methylumbelliferyl β-D-galactopyranoside
  • o-Nitrophenyl-β-D-galactopyranoside

Uniqueness: Compared to similar compounds, b-D-Galactopyranoside, 2-azidoethyl 2-(acetylamino)-2-deoxy-,3,4,6-triacetate is unique due to the presence of the azidoethyl and acetylamino groups. These functionalities provide additional reactivity and potential for bioconjugation, making it more versatile in scientific research and industrial applications.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O9/c1-8(21)19-13-15(28-11(4)24)14(27-10(3)23)12(7-26-9(2)22)29-16(13)25-6-5-18-20-17/h12-16H,5-7H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZGNJWMBPFQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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